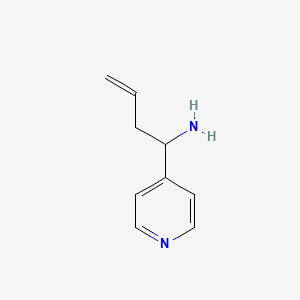

1-(Pyridin-4-yl)but-3-en-1-amine

Vue d'ensemble

Description

1-(Pyridin-4-yl)but-3-en-1-amine is an organic compound with the molecular formula C9H12N2 It features a pyridine ring attached to a butenyl chain with an amine group at the terminal position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)but-3-en-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with allylamine under basic conditions. The reaction typically proceeds via a condensation mechanism, followed by reduction to yield the desired product.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.

Analyse Des Réactions Chimiques

Imine Formation with Aromatic Aldehydes

The primary amine group participates in condensation reactions with aldehydes to form Schiff base derivatives. This reaction is catalyzed by molecular sieves in hexafluoroisopropanol (HFIP) under mild conditions .

General Reaction Scheme :

1-(Pyridin-4-yl)but-3-en-1-amine + RCHO → N-[1-(Aryl)but-3-en-1-yl]-1,1-diphenylmethanimine

Experimental Conditions :

-

Solvent : HFIP

-

Catalyst : 4Å molecular sieves

-

Temperature : Room temperature (20–25°C)

-

Reaction Time : 6–18 hours

Mechanistic Insights :

-

The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration.

-

HFIP enhances electrophilicity of the aldehyde through hydrogen-bonding interactions .

Stability and Handling Considerations

-

Air Sensitivity : The primary amine is prone to oxidation; store under inert atmosphere.

-

Purification : Derivatives are typically isolated via extraction (e.g., dichloromethane/water) and recrystallization .

Synthetic Utility and Derivatives

The compound serves as a precursor for:

-

Hydrazine Derivatives : Reaction with nitrosating agents (e.g., NaNO/HCl) could yield N-nitrosamines, though this pathway remains unexplored in published studies .

-

Heterocyclic Scaffolds : Potential participation in [4+2] cycloadditions or electrocyclization reactions to form pyridine-fused systems .

Unexplored Reactivity

-

Acylation : The amine may react with acyl chlorides or anhydrides to form amides.

-

Michael Addition : The α,β-unsaturated system could act as a Michael acceptor for nucleophiles.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-(Pyridin-4-yl)but-3-en-1-amine, with the molecular formula , features a pyridine ring substituted with an amine group and an alkene. Its structural characteristics contribute to its reactivity and potential applications in drug development and organic synthesis .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects on various cancer cell lines. For instance, derivatives of this compound have been shown to inhibit Casein Kinase 1 (CK1), which plays a crucial role in cell proliferation and survival pathways associated with cancer .

Case Study: CK1 Inhibition

- Objective: Evaluate the efficacy of CK1 inhibitors derived from pyridine compounds.

- Method: In vitro assays were conducted on ABC-DLBCL (Diffuse Large B-cell Lymphoma) cells.

- Results: Compounds displayed IC50 values below 100 nM, indicating potent inhibition of CK1 activity, leading to reduced cell viability in cancer models .

Neurological Disorders

The modulation of CK1 by pyridine derivatives has implications for treating neurodegenerative diseases. Research suggests that these compounds may influence pathways involved in Alzheimer's disease by regulating tau phosphorylation .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through reactions such as alkylation and acylation.

Data Table: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Product Type |

|---|---|---|

| Alkylation | Base-catalyzed | Alkylated amines |

| Acylation | Acid chlorides | Amides |

| Cyclization | Heat | Heterocyclic compounds |

Material Science Applications

The compound has also been explored for its potential use in developing advanced materials, including polymers and sensors. Its ability to form stable complexes with metals makes it suitable for catalysis and electronic applications.

Case Study: Sensor Development

A recent study focused on developing a sensor using this compound for detecting heavy metals in environmental samples. The sensor demonstrated high selectivity and sensitivity, showcasing the compound's applicability beyond pharmaceuticals .

Mécanisme D'action

The mechanism of action of 1-(Pyridin-4-yl)but-3-en-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The pyridine ring can participate in π-π stacking interactions, further modulating the compound’s effects. These interactions can affect various pathways, including enzyme activity and receptor binding.

Comparaison Avec Des Composés Similaires

Pyridine: A simpler analog with a similar aromatic ring structure but lacking the butenyl chain and amine group.

4-Aminopyridine: Contains a pyridine ring with an amine group directly attached to the ring, differing in the position and length of the side chain.

1-(Pyridin-3-yl)but-3-en-1-amine: A positional isomer with the pyridine ring attached at a different position on the butenyl chain.

Uniqueness: 1-(Pyridin-4-yl)but-3-en-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Activité Biologique

1-(Pyridin-4-yl)but-3-en-1-amine, a compound with significant biological activity, has garnered attention in various fields including medicinal chemistry, pharmacology, and biochemistry. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its pyridine ring and butenyl side chain, which contribute to its reactivity and biological interactions. The compound can be synthesized through several methods, notably the condensation of 4-pyridinecarboxaldehyde with allylamine under basic conditions, followed by reduction to yield the desired product.

Enzyme Interactions

The compound has been shown to interact with various enzymes, notably cytochrome P450, affecting the metabolism of numerous substrates. Its binding capabilities are primarily attributed to hydrogen bonding and hydrophobic interactions with enzyme active sites.

Table 1: Enzyme Interactions of this compound

| Enzyme | Interaction Type | Effect on Activity |

|---|---|---|

| Cytochrome P450 | Binding | Modulation of substrate metabolism |

| Monoamine oxidase | Inhibition | Decreased neurotransmitter degradation |

| Amino acid decarboxylase | Activation | Increased neurotransmitter synthesis |

Cellular Effects

At the cellular level, this compound influences several signaling pathways. It modulates kinase and phosphatase activities, altering phosphorylation states of critical signaling molecules. Furthermore, it affects gene expression by interacting with transcription factors, leading to changes in cellular metabolism and energy production .

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Modulation : The compound can either inhibit or activate enzymatic functions by binding to their active sites.

- Gene Regulation : It influences transcription factors' conformation, thereby affecting their ability to regulate target genes.

- Metabolic Pathway Influence : It interacts with enzymes involved in amino acid metabolism and neurotransmitter synthesis, impacting metabolic flux and metabolite levels .

Transport and Distribution

The bioavailability of this compound within biological systems is facilitated by its interactions with specific transporters and binding proteins. This ensures effective uptake into cells and proper localization within subcellular compartments such as the nucleus and mitochondria .

Therapeutic Applications

Research indicates that this compound exhibits potential therapeutic properties, particularly in:

Antimicrobial Activity : The compound has shown promise in inhibiting microbial growth by targeting specific enzymes involved in their metabolic processes .

Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of key signaling pathways .

Case Studies

Recent studies have highlighted the compound's efficacy in various experimental models:

- Anticancer Efficacy : A study demonstrated that this compound significantly inhibited cell proliferation in MCF-7 breast cancer cells with an IC50 value of approximately 9 μM, outperforming standard chemotherapeutics like 5-Fluorouracil .

- Neuroprotective Effects : In models of neurodegeneration, the compound was found to enhance neuronal survival by modulating oxidative stress pathways, suggesting its potential as a neuroprotective agent .

Propriétés

IUPAC Name |

1-pyridin-4-ylbut-3-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-3-9(10)8-4-6-11-7-5-8/h2,4-7,9H,1,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUCTOFHNCFEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401287318 | |

| Record name | α-2-Propen-1-yl-4-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845253-09-0 | |

| Record name | α-2-Propen-1-yl-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845253-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-2-Propen-1-yl-4-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.